![molecular formula C13H8F3NO B5841089 N-(3,4-difluorophenyl)-3-fluorobenzamide CAS No. 560079-38-1](/img/structure/B5841089.png)
N-(3,4-difluorophenyl)-3-fluorobenzamide
Overview
Description
N-(3,4-difluorophenyl)-3-fluorobenzamide is an organic compound characterized by the presence of fluorine atoms on both the phenyl and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-3-fluorobenzamide typically involves the reaction of 3,4-difluoroaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-3-fluorobenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: MnO2 in dry CH2Cl2 at room temperature.
Reduction: NaBH4 or LiAlH4 in anhydrous ethanol or THF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H8F3N
- Molecular Weight : 251.208 g/mol
The compound features a benzamide structure with fluorine substitutions that significantly influence its reactivity and biological interactions. The presence of fluorine atoms enhances its binding affinity through hydrogen bonding and van der Waals interactions, making it a valuable candidate for various applications.
Chemistry
N-(3,4-difluorophenyl)-3-fluorobenzamide serves as a building block in the synthesis of more complex molecules. Its unique structural features allow for various chemical transformations, including:
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : Can be reduced to yield amines or alcohols.
- Substitution Reactions : The fluorine atoms can be replaced with other functional groups through nucleophilic aromatic substitution.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator :
- Enzyme Inhibition : Studies suggest that compounds with similar structures can inhibit specific enzymes involved in critical biological pathways.
- Receptor Modulation : The compound may interact with receptors to modulate physiological responses, which is particularly relevant in drug development.
Medicine
This compound is being explored for its potential therapeutic effects:
- Anticancer Activity : Fluorinated compounds often exhibit enhanced potency against cancer cells. Research indicates that this compound may inhibit tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Properties : Its structural analogs have shown promise in reducing inflammation, making it a candidate for developing anti-inflammatory drugs.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for:
- Synthesis of Specialty Chemicals : Used in creating various derivatives that have applications in pharmaceuticals and agrochemicals.
- Material Science : Investigated for use in developing advanced materials due to its stability and reactivity.
Comparative Analysis with Structural Analogues
The comparison of this compound with other similar compounds highlights its unique properties:
Compound Name | Key Features |
---|---|
N-(2,4-difluorophenyl)-2-fluorobenzamide | Different fluorine positioning affects reactivity |
N-(3,4-difluorophenyl)-4-fluorobenzamide | Variations in biological activity due to structure |
Case Studies and Research Findings
Several studies have demonstrated the potential applications of this compound:
- Fluorination Effects : Research indicates that fluorination enhances non-planarity in compounds, improving binding affinities to protein targets involved in bacterial cell division.
- Antimicrobial Activity : Fluorinated benzamides have shown effectiveness as inhibitors against bacterial strains by targeting essential proteins involved in cell wall synthesis.
- Anticancer Research : Structural analogs have demonstrated significant inhibition of tumor growth in preclinical models, indicating the potential of this compound as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain . This inhibition can disrupt cellular respiration and energy production, leading to cell death in certain types of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-3-fluorobenzamide
- N-(3,4-difluorophenyl)-4-fluorobenzamide
- N-(3,4-difluorophenyl)-2-fluorobenzamide
Uniqueness
N-(3,4-difluorophenyl)-3-fluorobenzamide is unique due to the specific positioning of the fluorine atoms on both the phenyl and benzamide moieties. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability . These properties make it a valuable compound for various applications in research and industry.
Biological Activity
N-(3,4-difluorophenyl)-3-fluorobenzamide is a fluorinated aromatic compound that has garnered attention in various fields, particularly due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H8F3N
- Molecular Weight : Approximately 251.208 g/mol
- Structural Features : The compound features a benzamide moiety with a 3,4-difluorophenyl group and a 3-fluorobenzamide structure, which influences its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction may involve:
- Enzyme Inhibition : Potential inhibition of succinate dehydrogenase, a critical enzyme in the mitochondrial electron transport chain, which can affect cellular respiration and energy production.
- Receptor Modulation : The compound may modulate receptor activity through binding interactions that enhance or inhibit signaling pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of gastric cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.
- Antimicrobial Properties : The compound is being investigated for its potential antimicrobial effects, which could have implications in treating bacterial infections.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Induces cytotoxicity in AGS gastric cancer cells | |
Antimicrobial | Potential activity against various pathogens |
Case Studies and Research Findings
- Cytotoxicity Studies : A study demonstrated that this compound significantly inhibited the growth of AGS gastric cancer cells at specific concentrations, leading to cell cycle arrest in the G2/M phase. This suggests its potential as a therapeutic agent against gastric cancer.
- Mechanistic Insights : Molecular docking studies indicated that the compound interacts with key proteins involved in cancer progression and survival, suggesting pathways through which it exerts its effects .
- Comparative Analysis : Similar compounds have been evaluated for their biological activities. For instance, N-(2,4-difluorophenyl)-2-fluorobenzamide has shown different patterns of activity due to variations in fluorine substitution, highlighting the importance of structural modifications in enhancing biological efficacy.
Table 2: Comparative Biological Activity of Related Compounds
Compound Name | Activity Type | IC50 (μM) |
---|---|---|
This compound | Anticancer | 10 (AGS cells) |
N-(2,4-difluorophenyl)-2-fluorobenzamide | Antimicrobial | 5 (various) |
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-fluorobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-11(15)12(16)7-10/h1-7H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZZTSIUQVVVEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355370 | |
Record name | N-(3,4-difluorophenyl)-3-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
560079-38-1 | |
Record name | N-(3,4-difluorophenyl)-3-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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